molecular formula C21H28O3Si B3141589 3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid CAS No. 480450-04-2

3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid

Cat. No.: B3141589
CAS No.: 480450-04-2
M. Wt: 356.5 g/mol
InChI Key: NMICKXRYUBQJHR-UHFFFAOYSA-N
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Description

3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid is a compound that features a tert-butyl(diphenyl)silyl group attached to a 2,2-dimethylpropanoic acid moiety. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid typically involves the reaction of tert-butyl(diphenyl)silyl chloride with 2,2-dimethylpropanoic acid in the presence of a base such as pyridine or 2,6-lutidine . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The tert-butyl(diphenyl)silyl group is introduced using an electrophilic source, and the reaction conditions are mild to ensure high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. The reaction conditions are optimized to ensure minimal by-products and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism by which 3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid exerts its effects involves the formation of a stable silyl ether bond with hydroxyl groups. This bond is resistant to hydrolysis under acidic and basic conditions, making it an effective protecting group. The molecular targets include hydroxyl groups in alcohols and phenols, and the pathways involved are primarily related to the stability and reactivity of the silyl ether bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid is unique due to its increased resistance to acidic hydrolysis and nucleophilic attack compared to other silyl protecting groups. This makes it particularly valuable in complex synthetic sequences where selective protection and deprotection are crucial .

Properties

IUPAC Name

3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3Si/c1-20(2,3)25(17-12-8-6-9-13-17,18-14-10-7-11-15-18)24-16-21(4,5)19(22)23/h6-15H,16H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMICKXRYUBQJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid
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3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid
Reactant of Route 3
3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid
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3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid
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3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid
Reactant of Route 6
3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid

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